Oxetane-3-sulfonamide
Overview
Description
Oxetane-3-sulfonamide is an organic compound with the CAS Number: 1335234-13-3 . It has a molecular weight of 137.16 . The IUPAC name for this compound is 3-oxetanesulfonamide .
Synthesis Analysis
The synthesis of oxetanes, including this compound, often involves the use of trimethyloxosulfonium iodide . By increasing the equivalents of this compound, the oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Chemical Reactions Analysis
Oxetanes are known to undergo a range of chemical reactions. For instance, they can be formed through epoxide opening with Trimethyloxosulfonium Ylide . They can also be formed from sulfonyl fluorides by an alternative pathway to the established SuFEx (sulfonyl–fluoride exchange) click reactivity .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 90-91 degrees Celsius .Scientific Research Applications
Bioisostere of Carboxylic Acid
Oxetane rings, including derivatives like oxetan-3-ol, show potential as bioisosteres for the carboxylic acid functional group. This suggests their use in mimicking the structural and functional roles of carboxylic acids in various chemical compounds, potentially enhancing the properties of drugs or other bioactive molecules (Lassalas et al., 2017).
Drug Discovery and Synthesis
Oxetane rings are useful in drug discovery as bioisosteres for geminal dimethyl and carbonyl groups. The reactivity of oxetan-3-tert-butylsulfinimine, for instance, enables the synthesis of diverse 3-aminooxetanes, indicating its utility in developing novel drug compounds (Hamzik & Brubaker, 2010).
Fragment-Based Drug Discovery
2-Sulfonyl-oxetanes, like oxetane-3-sulfonamide, are being explored for their use in fragment-based drug discovery. These compounds offer non-planar structures with desirable physicochemical properties, making them useful as fragments for screening and potential drug development (Morgan, Hollingsworth, & Bull, 2014).
Novel Bioisosteres for Thioesters
Oxetane derivatives, such as 3‐Sulfanyl‐oxetanes, are being investigated as bioisosteric replacements for thioesters. These compounds show promise due to their shape and electronic properties, making them suitable for incorporation into drug discovery efforts (Croft et al., 2017).
Chemical Space Exploration
Synthesis of oxetane derivatives, including those with sulfone and other substituents, explores new chemical spaces for potential drug discovery. These compounds, as fragments or building blocks, are essential for the creation of novel drug-like molecules (Davis, Croft, & Bull, 2015).
Environmental Applications
Sulfonamides, such as this compound, have environmental relevance, particularly in water treatment. Studies on the chemical oxidation of sulfonamides like sulfamethoxazole by environmentally friendly oxidants like ferrate(VI) are significant for understanding their fate in water and potential environmental impacts (Sharma, Mishra, & Nesnas, 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
oxetane-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c4-8(5,6)3-1-7-2-3/h3H,1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRKNFYJEVIMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335234-13-3 | |
Record name | oxetane-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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